molecular formula C26H24F3N3O4 B2488288 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1023493-40-4

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No. B2488288
CAS RN: 1023493-40-4
M. Wt: 499.49
InChI Key: UMSHLNKUAPKISO-UHFFFAOYSA-N
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Description

This compound is part of a broader class of organic compounds that include isoquinolines and ureas. The interest in these compounds stems from their diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

  • The synthesis of similar compounds, like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, has been achieved through cyclization using the Pummerer reaction, with the enhancement by boron trifluoride diethyl etherate as an additive reagent (Saitoh et al., 2001).
  • Another method involves a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with an electrophile to generate 1-(4-haloisoquinolin-1-yl)ureas (Ye, Wang, & Wu, 2011).

Molecular Structure Analysis

  • The stereochemistry and molecular structure of related compounds, such as 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, have been elucidated through X-ray diffractometric analysis, revealing details about the arrangement of atoms and functional groups (Mondeshka et al., 1992).

Chemical Reactions and Properties

  • The chemical reactions of these compounds often involve cyclization processes and Pummerer-type reactions which are key in forming the isoquinoline structure. The reactivity is influenced by factors like the presence of Lewis acids (Saitoh et al., 2002).

Physical Properties Analysis

  • The physical properties such as melting points, solubility, and crystalline structure are determined through standard analytical methods like X-ray crystallography, as seen in studies of similar compounds (Bailey et al., 1995).

Chemical Properties Analysis

  • These compounds often exhibit a range of chemical properties, including reactivity with various electrophiles and nucleophiles, and the ability to undergo different types of chemical reactions, such as cyclization and rearrangement (Lai, Wang, & Wu, 2014). The presence of functional groups like the trifluoromethoxy phenyl group can significantly influence these properties.

Scientific Research Applications

BRAFV600E Inhibitors

One area of application for compounds structurally related to the one is in the development of novel BRAFV600E inhibitors. Aryl phenyl ureas with a quinazolinoxy substituent, closely related to the structure of interest, have shown potent inhibition of mutant and wild type BRAF kinase. Such compounds exhibit good pharmacokinetic properties and have demonstrated efficacy in mouse tumor xenograft models following oral dosing, indicating their potential in cancer therapy (Holladay et al., 2011).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of compounds with the 6,7-dimethoxy-3,4-dihydroisoquinoline structure. For example, the synthesis and X-ray crystal structure of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide reveal insights into the structural characteristics of pyrrolo[2,1-a] isoquinoline derivatives (Bailey et al., 1995). Similarly, studies on 1H and 13C NMR and X-ray of 2- and 4-phenyl-6,7-dimethoxy-3methyl-3,4-dihydro-2H-1,3-benzothiazines provide further structural elucidation of related molecules (Kălmăn et al., 1986).

Orexin Receptors and Sleep Modulation

Another significant application is in the modulation of sleep through orexin receptors. Studies have explored the effects of pharmacological blockade of orexin receptors by dual or selective antagonists, implicating compounds with the 6,7-dimethoxy-3,4-dihydroisoquinoline structure in sleep-wake regulation and offering potential therapeutic avenues for sleep disorders (Dugovic et al., 2009).

Novel Synthetic Methodologies

Research into novel synthetic methodologies for creating complex isoquinoline derivatives also highlights the versatility of these compounds. For instance, the development of a one-pot synthesis technique for 2-substituted-6,7-dihydro-4H-Pyrimido[2,1-a] isoquinolin-4-ones showcases the innovative approaches taken to generate pharmacologically relevant structures (Lal et al., 1990).

Mechanism of Action

The compound has preferential affinity for the sigma-2 receptor compared with the sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter . It shows promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice .

Future Directions

The results collected in studies provide more evidence that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . These data suggest that this compound is a suitable lead candidate for further evaluation .

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O4/c1-34-23-14-17-11-12-30-22(21(17)15-24(23)35-2)13-16-3-5-18(6-4-16)31-25(33)32-19-7-9-20(10-8-19)36-26(27,28)29/h3-10,14-15H,11-13H2,1-2H3,(H2,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSHLNKUAPKISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

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